2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Description
The compound 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid (CAS: 899589-42-5) is a cyclohexanecarboxylic acid derivative featuring a piperazine ring substituted with a pyridin-2-yl group and a carbonyl linkage to the cyclohexane backbone. Its molecular formula is C₁₇H₂₃N₃O₃, with a molecular weight of 317.39 g/mol. The structure combines a hydrophobic cyclohexane ring, a polar carboxylic acid group, and a piperazine-pyridine moiety, which may confer unique physicochemical and pharmacological properties .
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16(13-5-1-2-6-14(13)17(22)23)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDPFFGOYWAQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using a nucleophilic substitution reaction.
Formation of the Cyclohexane Carboxylic Acid: The cyclohexane carboxylic acid group is introduced through a Friedel-Crafts acylation reaction, where cyclohexane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: Finally, the pyridine-substituted piperazine is coupled with the cyclohexane carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine moiety can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. This binding can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
2-{[4-(Ethoxycarbonyl)-1-piperidinyl]carbonyl}cyclohexanecarboxylic acid (CAS: 941442-68-8)
- Structural Differences :
- Replaces the pyridin-2-yl-piperazine group with an ethoxycarbonyl-piperidine moiety.
- Piperidine (6-membered ring with one N atom) vs. piperazine (6-membered ring with two N atoms).
- Molecular weight: C₁₆H₂₅NO₅ (335.38 g/mol) vs. 317.39 g/mol for the target compound .
- Applications :
- Likely used as a synthetic intermediate due to the ethoxycarbonyl protecting group, which can be hydrolyzed to a carboxylic acid.
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide (CAS: 162760-96-5)
- Structural Differences :
- Contains a methoxyphenyl-piperazine-ethyl chain instead of the direct piperazine-carbonyl linkage.
- Features an amide bond instead of a carboxylic acid.
- Pharmacological Relevance: Known as a serotonin receptor antagonist (WAY-100635 analog). The methoxyphenyl group enhances serotonin receptor (5-HT₁A) affinity, while the pyridinyl group modulates selectivity .
- Solubility :
2-[(4-Hydroxypiperidin-1-yl)carbonyl]cyclohexanecarboxylic acid
- Structural Differences :
- Substitutes the pyridin-2-yl-piperazine with a 4-hydroxypiperidine group.
- Molecular formula: C₁₃H₂₁NO₄ (255.31 g/mol), smaller than the target compound .
- Applications :
- Hydroxyl group may serve as a site for conjugation or further derivatization in drug design.
Key Comparative Data Table
Research Findings and Implications
- Receptor Interactions : The pyridin-2-yl-piperazine group in the target compound may engage in π-π stacking (pyridine) and hydrogen bonding (piperazine), similar to serotonin receptor ligands. However, replacing pyridine with methoxyphenyl (as in WAY-100635) shifts receptor selectivity .
- Solubility-Bioavailability Trade-offs : The carboxylic acid group in the target compound improves water solubility over esters (e.g., ethoxycarbonyl derivatives) but may require salt formation for optimal bioavailability, as seen in trihydrochloride analogs .
- Synthetic Flexibility : Piperazine derivatives are more synthetically versatile than piperidine analogs due to the presence of two nitrogen atoms, enabling diverse functionalization .
Biological Activity
The compound 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse scientific sources.
Molecular Formula
- Molecular Formula : C18H24N4O3
- Molecular Weight : 344.41 g/mol
Structural Features
The compound features a cyclohexanecarboxylic acid core, which is functionalized with a piperazine moiety and a pyridine ring. This unique combination of structural elements is believed to enhance its interaction with biological targets.
Research indicates that compounds similar to 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid exhibit significant biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as phosphodiesterases and tyrosine kinases, which are critical in various signaling pathways.
- Receptor Modulation : It has the potential to modulate neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.
Pharmacological Applications
The compound has been investigated for various therapeutic applications:
- Antidepressant Activity : Similar compounds have shown promise in enhancing serotonin reuptake inhibition, which is crucial for treating depression.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
Case Studies and Research Findings
- Antidepressant Studies :
-
Anti-inflammatory Effects :
- Research on pyridazinone derivatives revealed anti-inflammatory properties through the inhibition of specific inflammatory mediators, showcasing the therapeutic potential of compounds related to the target compound .
-
Cytotoxicity Against Cancer Cells :
- Investigations into structurally related compounds have reported significant cytotoxic effects on various cancer cell lines, supporting further exploration of this compound's anticancer capabilities .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-acetyl-4-(3-acetylanilino)-2-methylpyridazin-3-one | Acetyl and aniline substitutions | Anticancer activity |
| 4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid | Imidazo and benzoic acid groups | Inhibitor of specific kinases |
| 5-pyrimidin-2-yl-pyridazinone | Pyrimidine substitution | Antitumor properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
